Cas no 65558-67-0 (1,4,7,10,13-Benzopentaoxacyclopentadecin-15-methanol, 2,3,5,6,8,9,11,12-octahydro-)

1,4,7,10,13-Benzopentaoxacyclopentadecin-15-methanol, 2,3,5,6,8,9,11,12-octahydro- Chemical and Physical Properties
Names and Identifiers
-
- 1,4,7,10,13-Benzopentaoxacyclopentadecin-15-methanol, 2,3,5,6,8,9,11,12-octahydro-
- 4`-(HydroxyMethyl)benzo-15-crown-5
- (2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecin-15-yl)methanol
- 2-Hydroxymethyl-6,7,9,10,12,13,15,16-octahydro-1,4,7,10,13-pentaoxabenzocyclopentadecene
- F95981
- 65558-67-0
- (2,3,5,6,8,9,11,12-OCTAHYDRO-1,4,7,10,13-BENZOPENTAOXACYCLOPENTADECIN-15-YL)METHANOL
- SCHEMBL12764476
-
- Inchi: InChI=1S/C15H22O6/c16-12-13-1-2-14-15(11-13)21-10-8-19-6-4-17-3-5-18-7-9-20-14/h1-2,11,16H,3-10,12H2
- InChI Key: QPHPUEGVOJTTHN-UHFFFAOYSA-N
- SMILES: C1COCCOC2=C(C=C(C=C2)CO)OCCOCCO1
Computed Properties
- Exact Mass: 298.14163842g/mol
- Monoisotopic Mass: 298.14163842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4Ų
- XLogP3: -0.3
1,4,7,10,13-Benzopentaoxacyclopentadecin-15-methanol, 2,3,5,6,8,9,11,12-octahydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T22978-1g |
4`-(HydroxyMethyl)benzo-15-crown-5 |
65558-67-0 | 97% | 1g |
¥2420.00 | 2022-12-03 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T22978-5g |
4`-(HydroxyMethyl)benzo-15-crown-5 |
65558-67-0 | 97% | 5g |
¥8490.00 | 2022-12-03 |
1,4,7,10,13-Benzopentaoxacyclopentadecin-15-methanol, 2,3,5,6,8,9,11,12-octahydro- Related Literature
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
Additional information on 1,4,7,10,13-Benzopentaoxacyclopentadecin-15-methanol, 2,3,5,6,8,9,11,12-octahydro-
Recent Advances in the Study of 65558-67-0 and 1,4,7,10,13-Benzopentaoxacyclopentadecin-15-methanol, 2,3,5,6,8,9,11,12-octahydro-
The compound with CAS number 65558-67-0, also known as 1,4,7,10,13-Benzopentaoxacyclopentadecin-15-methanol, 2,3,5,6,8,9,11,12-octahydro-, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This macrocyclic polyether derivative exhibits unique structural and functional properties that make it a promising candidate for various biomedical applications. Recent studies have focused on its synthesis, structural characterization, and potential therapeutic uses, particularly in drug delivery and molecular recognition.
One of the key advancements in the study of this compound is its application in supramolecular chemistry. Researchers have demonstrated its ability to form stable complexes with various cations, making it a potential candidate for ion-selective sensors and transporters. The compound's macrocyclic structure, which includes multiple oxygen atoms, allows for selective binding to alkali and alkaline earth metals, a property that has been explored in the development of novel diagnostic tools and therapeutic agents.
In the realm of drug delivery, 1,4,7,10,13-Benzopentaoxacyclopentadecin-15-methanol has shown promise as a carrier for hydrophobic drugs. Its amphiphilic nature enables the formation of micelles or liposomes, which can encapsulate poorly soluble drugs and enhance their bioavailability. Recent in vitro studies have highlighted its low cytotoxicity and high biocompatibility, further supporting its potential for clinical applications. These findings are particularly relevant for the development of targeted cancer therapies, where efficient drug delivery systems are crucial.
Another area of research has focused on the compound's role in molecular recognition and host-guest chemistry. Its ability to selectively bind to specific molecules has been leveraged in the design of synthetic receptors and catalysts. For instance, modifications to the macrocyclic framework have yielded derivatives with enhanced binding affinities for biologically relevant molecules, such as nucleotides and peptides. These advancements open new avenues for the development of biosensors and enzyme mimics.
Despite these promising developments, challenges remain in the large-scale synthesis and functionalization of 1,4,7,10,13-Benzopentaoxacyclopentadecin-15-methanol. Current synthetic routes often involve multi-step processes with low yields, limiting its widespread application. However, recent efforts in green chemistry and catalytic methods have shown potential for improving the efficiency and sustainability of its production. Researchers are also exploring novel derivatization strategies to expand its utility in diverse biomedical contexts.
In conclusion, the compound 65558-67-0 and its derivatives represent a versatile and promising class of molecules in chemical biology and pharmaceutical research. Ongoing studies continue to uncover new applications and refine existing ones, paving the way for innovative therapeutic and diagnostic solutions. Future research should focus on overcoming synthetic challenges and further elucidating the compound's mechanisms of action to fully realize its potential in medicine and biotechnology.
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